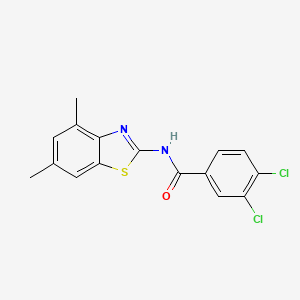![molecular formula C15H12Br2N2O2S B12455125 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B12455125.png)
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine atoms, a carbamothioyl group, and a methoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 4-bromoaniline, and bromine.
Formation of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using thionyl chloride under reflux conditions.
Amidation: The 4-methoxybenzoyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form 3-bromo-4-methoxybenzamide.
Bromination: The final step involves the bromination of the benzamide using bromine in the presence of a catalyst such as iron(III) bromide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide, sodium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of amines and thiols.
科学研究应用
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other electronic materials.
Chemical Biology: The compound is used in the design of chemical probes to study biological processes and pathways.
作用机制
The mechanism of action of 3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The presence of bromine atoms and the carbamothioyl group enhances its binding affinity and specificity towards certain targets.
相似化合物的比较
Similar Compounds
- 3-bromo-N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide
- 3-bromo-N-[(4-fluorophenyl)carbamothioyl]-4-methoxybenzamide
- 3-bromo-N-[(4-methylphenyl)carbamothioyl]-4-methoxybenzamide
Uniqueness
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. The methoxy group also contributes to its electronic properties, making it distinct from other similar compounds.
属性
分子式 |
C15H12Br2N2O2S |
|---|---|
分子量 |
444.1 g/mol |
IUPAC 名称 |
3-bromo-N-[(4-bromophenyl)carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H12Br2N2O2S/c1-21-13-7-2-9(8-12(13)17)14(20)19-15(22)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,18,19,20,22) |
InChI 键 |
PJEZLJZMVYTLHV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-fluorophenyl)carbamimidoyl]-2,2-dimethylpropanamide](/img/structure/B12455052.png)
![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![(3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12455066.png)

![N-(2,6-dimethylpyrimidin-4-yl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide](/img/structure/B12455076.png)

![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethylphenyl)carbamimidoyl]acetamide](/img/structure/B12455084.png)

![2-Methylamino-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12455118.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)

![4-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12455134.png)

